molecular formula C11H14FN B13668681 1-Ethyl-5-fluoro-1,2,3,4-tetrahydroquinoline

1-Ethyl-5-fluoro-1,2,3,4-tetrahydroquinoline

Cat. No.: B13668681
M. Wt: 179.23 g/mol
InChI Key: UOLVULQIDSVWTR-UHFFFAOYSA-N
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Description

1-Ethyl-5-fluoro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the tetrahydroquinoline family. This compound is characterized by the presence of an ethyl group at the first position and a fluorine atom at the fifth position on the quinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-fluoro-1,2,3,4-tetrahydroquinoline can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-fluoro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-5-fluoro-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.

    Industry: Utilized in the production of dyes, antioxidants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-ethyl-5-fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Ethyl-5-fluoro-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

1-ethyl-5-fluoro-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C11H14FN/c1-2-13-8-4-5-9-10(12)6-3-7-11(9)13/h3,6-7H,2,4-5,8H2,1H3

InChI Key

UOLVULQIDSVWTR-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC2=C1C=CC=C2F

Origin of Product

United States

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